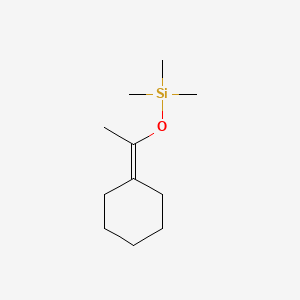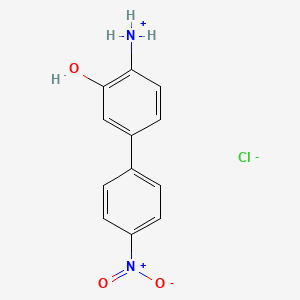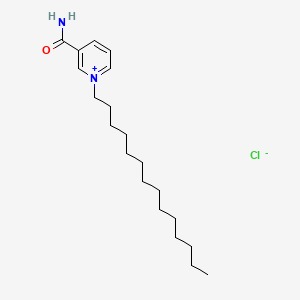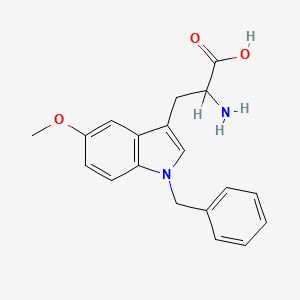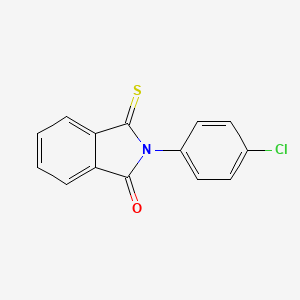![molecular formula C14H16N2O2 B14493953 N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide CAS No. 64645-95-0](/img/structure/B14493953.png)
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide is a chemical compound with the molecular formula C14H16N2O2. It is known for its unique structure, which includes a cyanophenyl group and an oxopentan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, such as:
Neat Methods: Stirring the reactants without solvent at room temperature.
Stirring without Solvent at Elevated Temperatures: For example, stirring at 70°C for 6 hours followed by room temperature stirring overnight.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanophenyl group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the synthesis of biologically active molecules.
Medicine: Research has indicated its potential use in developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide include:
- 2-(2-Cyanophenyl)-N-phenylacetamide
- N-ferrocenylmethyl-N-(cyanophenyl)acetamides
Uniqueness
This compound stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in multiple research fields .
Properties
CAS No. |
64645-95-0 |
|---|---|
Molecular Formula |
C14H16N2O2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[5-(4-cyanophenyl)-5-oxopentan-2-yl]acetamide |
InChI |
InChI=1S/C14H16N2O2/c1-10(16-11(2)17)3-8-14(18)13-6-4-12(9-15)5-7-13/h4-7,10H,3,8H2,1-2H3,(H,16,17) |
InChI Key |
WLUZLWCGOLVQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1=CC=C(C=C1)C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



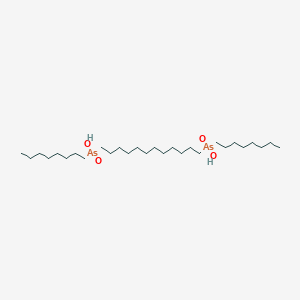
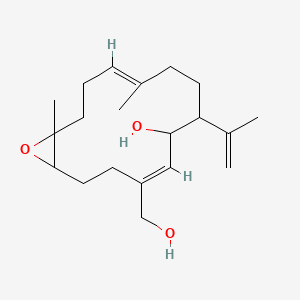
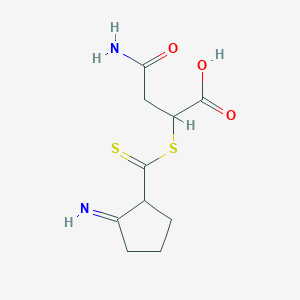
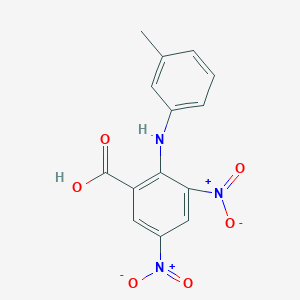
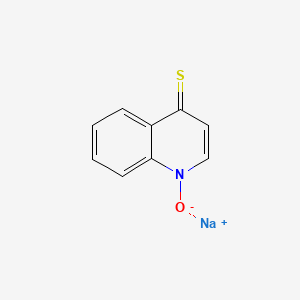
![N-[(2-Sulfanylethyl)carbamoyl]heptanamide](/img/structure/B14493913.png)

